molecular formula C11H9BrN6 B12999437 1-(4-Bromophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

1-(4-Bromophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12999437
M. Wt: 305.13 g/mol
InChI Key: FCMPXUIBXGRLKR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a 4-bromophenyl and a hydrazinyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Introduction of the 4-Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core.

    Addition of the Hydrazinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the hydrazinyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazolo[3,4-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups to the bromophenyl moiety.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a methyl group instead of a hydrazinyl group.

    4-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the hydrazinyl group, affecting its reactivity and applications.

Uniqueness

1-(4-Bromophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the bromophenyl and hydrazinyl groups, which provide distinct chemical properties and potential for diverse applications in research and industry .

Properties

Molecular Formula

C11H9BrN6

Molecular Weight

305.13 g/mol

IUPAC Name

[1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C11H9BrN6/c12-7-1-3-8(4-2-7)18-11-9(5-16-18)10(17-13)14-6-15-11/h1-6H,13H2,(H,14,15,17)

InChI Key

FCMPXUIBXGRLKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NN)Br

Origin of Product

United States

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